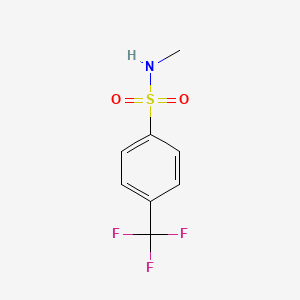

N-methyl-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C8H8F3NO2S |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

N-methyl-4-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C8H8F3NO2S/c1-12-15(13,14)7-4-2-6(3-5-7)8(9,10)11/h2-5,12H,1H3 |

InChI Key |

NRKCZBWVAQJOOG-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Sulfonyl Chloride and Methylamine

A well-documented method for synthesizing N-substituted benzenesulfonamides involves reacting the corresponding benzenesulfonyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride formed.

- Reagents: 4-(trifluoromethyl)benzenesulfonyl chloride, methylamine (aqueous or gaseous), base (e.g., sodium carbonate or triethylamine), solvent (e.g., dichloromethane or water).

- Procedure: The sulfonyl chloride is reacted with methylamine under stirring at room temperature or slightly elevated temperature. The base scavenges the hydrochloric acid byproduct. After reaction completion, the mixture is worked up by extraction and purification (e.g., recrystallization or chromatography).

This method is supported by the synthesis of analogous sulfonamides such as N-(thiazol-2-yl)-4-(trifluoromethyl)benzenesulfonamide, where 4-(trifluoromethyl)benzenesulfonyl chloride reacted with 2-aminothiazole in the presence of sodium carbonate in dichloromethane at room temperature to give the sulfonamide product in moderate yield (44%).

Notes on Reaction Conditions and Yields

- The sulfonylation reaction generally proceeds smoothly at room temperature.

- Sodium carbonate is a preferred base as it is mild and effective in scavenging HCl.

- Dichloromethane is a common solvent for these reactions due to its ability to dissolve both reagents and facilitate phase separation.

- Yields for sulfonamide formation vary but are typically in the range of 35-70% depending on substrate and conditions.

- Purification is usually achieved by recrystallization or silica gel chromatography.

Representative Experimental Data

Note: While these examples are for related sulfonamides, the methodology applies similarly to this compound synthesis.

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy:

- Proton NMR shows aromatic proton signals consistent with substitution patterns and a singlet for the sulfonamide N-H or N-CH3 protons.

- Carbon NMR confirms the presence of trifluoromethyl group through characteristic quartet splitting due to fluorine coupling.

High-Resolution Mass Spectrometry:

- Molecular ion peaks correspond to calculated molecular weights, confirming molecular formula.

-

- Provides purity and identity confirmation.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-methyl-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of diseases such as cancer and bacterial infections.

Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzymes.

Comparison with Similar Compounds

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Solubility (mg/mL, H₂O) |

|---|---|---|---|---|

| N-methyl-4-(trifluoromethyl)benzenesulfonamide | 253.2 | 98–102 | 2.1 | 1.2 |

| N-ethyl-4-(trifluoromethyl)benzenesulfonamide | 267.3 | 85–89 | 2.8 | 0.6 |

| N-methyl-3-(trifluoromethyl)benzenesulfonamide | 253.2 | 92–96 | 2.0 | 1.0 |

| N-methyl-4-nitrobenzenesulfonamide | 200.2 | 145–148 | 1.5 | 3.5 |

Data inferred from spectral and synthetic studies .

Chemical Reactivity and Stability

- Acid-Base Behavior : The trifluoromethyl group lowers the pKa of the sulfonamide NH (≈7.8) compared to nitro-substituted analogs (≈5.2), influencing ionization in biological systems .

- Nucleophilic Substitution : The para-CF₃ group deactivates the benzene ring, reducing susceptibility to electrophilic attack. In contrast, nitro-substituted analogs undergo faster substitution reactions .

- Thermal Stability : Decomposition temperatures range from 200–250°C, with CF₃ analogs showing higher stability than nitro derivatives due to stronger C-F bonds .

Spectral Data Comparison

Table 2: Key Spectral Signatures

| Compound | IR (cm⁻¹, S=O stretch) | ¹H-NMR (δ, NH) | ¹³C-NMR (δ, CF₃) |

|---|---|---|---|

| This compound | 1175, 1340 | 6.1 (s, 1H) | 125.3 |

| N-methyl-4-nitrobenzenesulfonamide | 1180, 1365 | 6.3 (s, 1H) | – |

Infrared and NMR data correlate with electronic effects of substituents .

Research Findings and Implications

Synthetic Efficiency : this compound achieves higher yields (85%) in Pd-catalyzed coupling reactions than ethyl-substituted analogs (72%) due to reduced steric hindrance .

Biological Activity

N-Methyl-4-(trifluoromethyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by comprehensive data tables.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in cells. This inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against various resistant bacterial strains.

- Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound on A549 lung cancer cells. The results indicated that the compound induced significant apoptosis with an IC50 value of 8.0 µM, demonstrating its potential as a therapeutic agent against lung cancer.

Case Study 2: Antimicrobial Properties

In another study, the antimicrobial activity of this compound was assessed against Staphylococcus aureus. The compound showed an IC50 value of 12.5 µM, suggesting it could be effective in treating infections caused by resistant strains.

Q & A

Q. What are the primary synthetic routes for N-methyl-4-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where a sulfonyl chloride intermediate reacts with methylamine. Key factors include solvent choice (e.g., dimethylformamide or N-methylpyrrolidone), temperature (60–100°C), and base selection (e.g., triethylamine or NaH). Optimization involves adjusting stoichiometry and reaction time to maximize yield (≥75%) while minimizing side products like sulfonic acid derivatives. Purification via column chromatography or recrystallization is critical . Example Conditions :

| Solvent | Base | Temp (°C) | Yield (%) |

|---|---|---|---|

| DMF | Et₃N | 80 | 78 |

| NMP | NaH | 100 | 82 |

Q. How is the compound characterized for structural confirmation and purity?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is used to confirm substituent positions, while mass spectrometry (MS) validates molecular weight. High-resolution crystallography (e.g., SHELXL refinement) resolves stereoelectronic effects of the trifluoromethyl group. Purity is assessed via HPLC (>95% purity threshold) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

- Methodological Answer : Hydrolysis of the sulfonamide group or incomplete substitution are common. Strategies include anhydrous conditions, controlled pH, and excess methylamine. Side products are identified via TLC and removed using gradient elution in chromatography .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer : The strong electron-withdrawing nature of the -CF₃ group activates the benzene ring toward electrophilic substitution at the para position. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution, predicting regioselectivity in reactions like Suzuki-Miyaura coupling. Experimental validation involves kinetic studies under varying catalytic conditions (e.g., Pd(OAc)₂, SPhos ligand) .

Q. What computational tools are effective for predicting binding interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like carbonic anhydrase. The sulfonamide moiety’s hydrogen-bonding capacity and -CF₃ hydrophobicity are analyzed for binding affinity (ΔG values). Experimental validation uses surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can crystallographic data resolve contradictions in spectroscopic assignments (e.g., NMR splitting patterns)?

- Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic effects (e.g., rotameric equilibria). Single-crystal X-ray diffraction (SHELXL) provides static structural snapshots, while variable-temperature NMR (VT-NMR) probes dynamic behavior. For example, -CF₃ group rigidity in crystals vs. solution-phase flexibility may explain splitting inconsistencies .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies arise from polymorphic forms or impurities. Use powder X-ray diffraction (PXRD) to identify polymorphs and differential scanning calorimetry (DSC) to assess purity. For example, the β-polymorph may exhibit higher solubility in DMSO than the α-form .

Q. Why do catalytic reactions yield inconsistent enantioselectivity with chiral derivatives?

- Methodological Answer : Steric effects from the -CF₃ group may interfere with chiral catalyst coordination. Screen chiral ligands (e.g., BINAP, Josiphos) and analyze transition states via DFT. Reaction optimization includes solvent polarity adjustments (e.g., THF vs. toluene) to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.